molecular formula C13H11Cl2NOS B5764584 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine

Cat. No. B5764584
M. Wt: 300.2 g/mol
InChI Key: LESYLDIJOBKNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCP, and it belongs to the class of pyrrolidine derivatives. The synthesis method of DCP is complex and requires expertise in organic chemistry.

Mechanism of Action

The mechanism of action of DCP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that DCP inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, DCP has been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
DCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DCP inhibits the growth and proliferation of cancer cells, and induces apoptosis, or programmed cell death. Additionally, DCP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCP in lab experiments is its potential for the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using DCP in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for the study of DCP. One potential direction is the development of new drugs based on the structure of DCP. Additionally, further studies are needed to fully understand the mechanism of action of DCP and its potential applications in the treatment of cancer and inflammation. Furthermore, studies are needed to determine the toxicity and safety of DCP in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, the study of DCP has the potential to lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis method of DCP involves several steps, including the reaction of 2-bromo-3,6-dichlorobenzothiophene with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with an acid chloride. The final product is obtained after purification using column chromatography. This synthesis method requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

DCP has potential applications in various fields of scientific research. One of the main areas of research is the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESYLDIJOBKNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dichloro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone

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